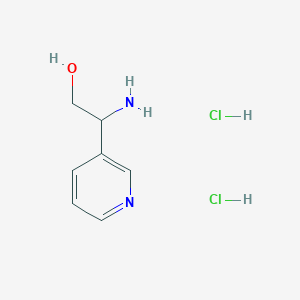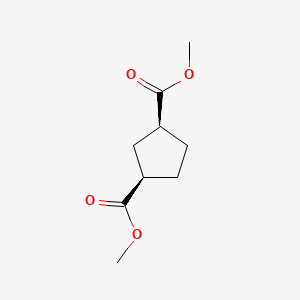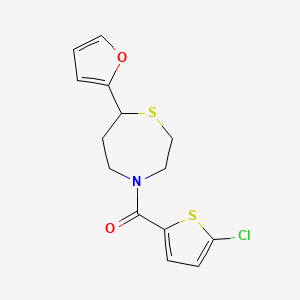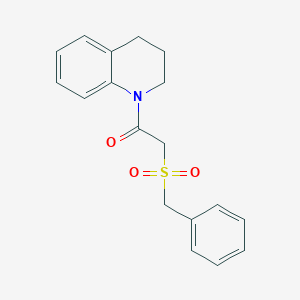
N-(Cyanomethyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Cyanomethyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide, also known as CMFO, is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic properties. CMFO belongs to the class of oxazole derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.
Wirkmechanismus
The mechanism of action of N-(Cyanomethyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide is not fully understood. However, studies have suggested that this compound exerts its effects by modulating the activity of various signaling pathways, including the NF-κB and MAPK pathways. This compound has also been shown to inhibit the activity of enzymes involved in inflammation and pain, such as COX-2 and iNOS.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. Studies have demonstrated that this compound can reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and enzymes. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to modulate the immune system by regulating the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(Cyanomethyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to possess potent anti-inflammatory, analgesic, and anticancer effects, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its potential toxicity, which needs to be carefully evaluated.
Zukünftige Richtungen
There are several future directions for research on N-(Cyanomethyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide. One area of interest is the development of this compound-based drugs for the treatment of inflammatory and pain-related disorders. Additionally, further research is needed to elucidate the mechanism of action of this compound and its potential therapeutic applications. Other future directions include investigating the pharmacokinetics and toxicity of this compound and exploring its potential use in combination with other drugs for the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of N-(Cyanomethyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide involves the reaction of 4-fluorobenzaldehyde with malononitrile in the presence of ammonium acetate to obtain 5-(4-fluorophenyl)-1,2-oxazole-3-carboxylic acid. The acid is then reacted with cyanomethyl chloride in the presence of triethylamine to obtain this compound. The synthesis method of this compound is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N-(Cyanomethyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide has been extensively studied for its potential therapeutic properties. Studies have shown that this compound possesses potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of inflammatory and pain-related disorders. Additionally, this compound has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. The ability of this compound to modulate the immune system has also been investigated, with promising results.
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3O2/c13-9-3-1-8(2-4-9)11-7-10(16-18-11)12(17)15-6-5-14/h1-4,7H,6H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKDXZQBUJOAPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)C(=O)NCC#N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-chlorophenyl)-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2368009.png)
![2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2368011.png)
![N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2368012.png)
![ethyl 2-[(2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoylamino]benzoate](/img/structure/B2368013.png)


![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2368017.png)
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1-benzothiophene-2-carboxamide](/img/structure/B2368021.png)
![N-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2368023.png)



![4-(2-(4,5-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2368028.png)
